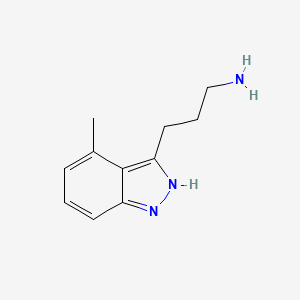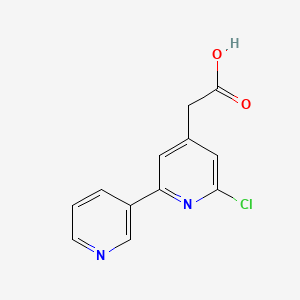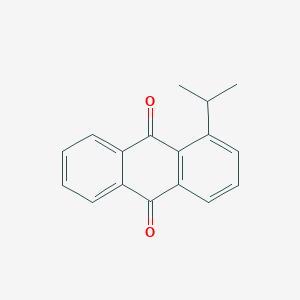
1-(Propan-2-yl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ISOPROPYLANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an isopropyl group at the 1-position and two ketone groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic electronics, dyes, and photochemistry .
Vorbereitungsmethoden
The synthesis of 1-ISOPROPYLANTHRACENE-9,10-DIONE typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group at the 1-position. Subsequent oxidation of the anthracene core at the 9 and 10 positions can be achieved using reagents like chromium trioxide or potassium permanganate to form the dione structure .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
1-ISOPROPYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the dione groups back to hydroxyl groups, forming dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-ISOPROPYLANTHRACENE-9,10-DIONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-ISOPROPYLANTHRACENE-9,10-DIONE involves its interaction with molecular targets through its aromatic and carbonyl groups. These interactions can lead to the formation of reactive oxygen species (ROS) and the induction of oxidative stress in biological systems. The compound can also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-ISOPROPYLANTHRACENE-9,10-DIONE can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9,10-Anthraquinone: Widely used in the dye industry and as a precursor for various chemical syntheses.
1-Methylanthracene-9,10-dione: Similar in structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
The uniqueness of 1-ISOPROPYLANTHRACENE-9,10-DIONE lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
52868-95-8 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-propan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O2/c1-10(2)11-8-5-9-14-15(11)17(19)13-7-4-3-6-12(13)16(14)18/h3-10H,1-2H3 |
InChI-Schlüssel |
FXUKGDZKAQHTRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



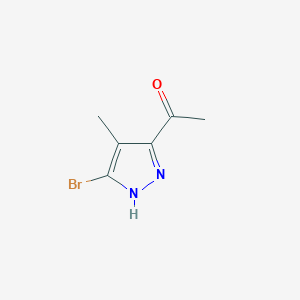
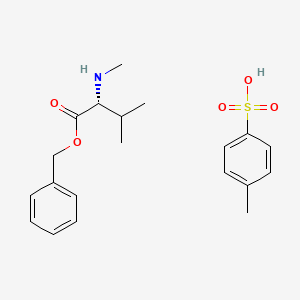
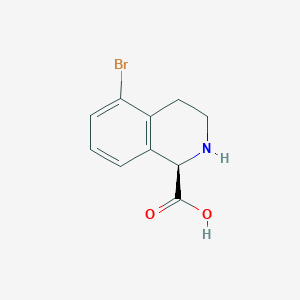
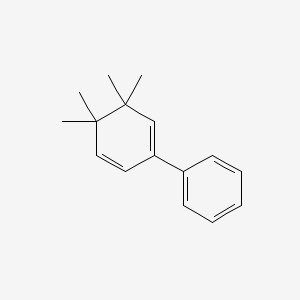

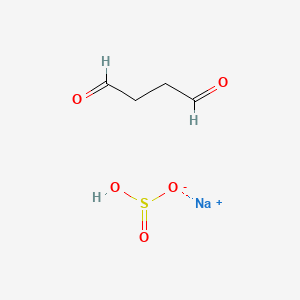
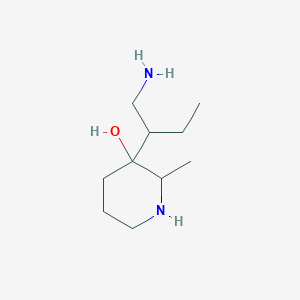
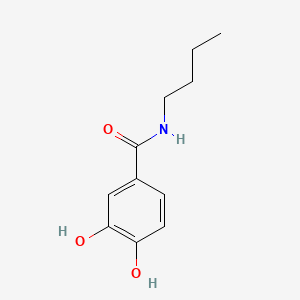
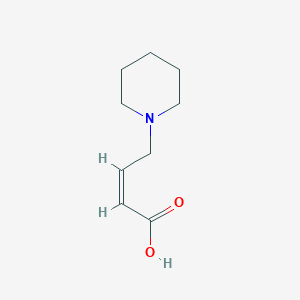
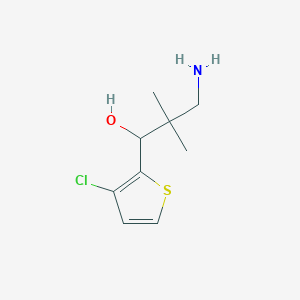
![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)
